1,4-Bis(4-chlorobutoxy)benzene CAS number and molecular weight data
1,4-Bis(4-chlorobutoxy)benzene CAS number and molecular weight data
The following technical guide details the physicochemical profile, synthesis, and application of 1,4-Bis(4-chlorobutoxy)benzene , a specialized bifunctional alkylating agent.
Structural Identity, Synthesis, and Application in Supramolecular Chemistry
Executive Summary
1,4-Bis(4-chlorobutoxy)benzene (CAS 79520-80-2 ) is a symmetric, bifunctional ether derivative of hydroquinone.[1][2] Characterized by terminal alkyl chloride motifs separated by a rigid aromatic core, it serves as a critical electrophilic linker in the synthesis of macrocyclic hosts, liquid crystals, and supramolecular assemblies (e.g., hydraphiles). This guide provides a validated protocol for its synthesis via Williamson etherification, detailed spectroscopic data for quality control, and handling standards for research applications.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
| Parameter | Data |
| Chemical Name | 1,4-Bis(4-chlorobutoxy)benzene |
| CAS Number | 79520-80-2 |
| Molecular Formula | C₁₄H₂₀Cl₂O₂ |
| Molecular Weight | 291.21 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 78 – 79 °C |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | ClCCCCOc1ccc(OCCCCCl)cc1 |
Synthetic Pathway & Mechanism
The synthesis of 1,4-bis(4-chlorobutoxy)benzene proceeds via a double Williamson Ether Synthesis . This mechanism involves the nucleophilic attack of the phenoxide dianion (generated in situ from hydroquinone) on the primary carbon of 1,4-dichlorobutane.
Mechanistic Criticality
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Stoichiometry Control: A significant excess of 1,4-dichlorobutane (typically >10 equivalents relative to hydroquinone) is required. This statistical bias ensures that the phenoxide attacks a free dichloride molecule rather than the alkyl chloride tail of an already-substituted phenol, preventing the formation of oligomeric polyethers.
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Solvent Selection: High-boiling polar aprotic solvents (e.g., butyronitrile or DMF) are essential to solvate the phenoxide anion and achieve reflux temperatures sufficient to drive the SN2 substitution kinetics.
Reaction Scheme Visualization
Figure 1: Stepwise alkylation pathway. Excess electrophile suppresses oligomerization.
Experimental Protocol: Synthesis & Purification
Objective: Isolate high-purity (>98%) 1,4-bis(4-chlorobutoxy)benzene. Scale: 25 mmol Hydroquinone input.
Reagents
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Hydroquinone (2.75 g, 25 mmol)[3]
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1,4-Dichlorobutane (63.50 g, 0.5 mol) [20x Excess] [3]
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Potassium Carbonate (K₂CO₃), anhydrous (8.30 g, 60 mmol)
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Solvent: Butyronitrile (n-PrCN) or Acetonitrile (MeCN) (100 mL)
Step-by-Step Methodology
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Reaction Setup:
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Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charge the flask with Hydroquinone (2.75 g), K₂CO₃ (8.30 g), and 1,4-Dichlorobutane (63.5 g).[3]
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Add 100 mL of butyronitrile. Note: Butyronitrile (bp 117°C) allows for a higher reaction temperature than acetonitrile, accelerating the reaction.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 115-120°C oil bath) with vigorous stirring.
-
Maintain reflux for 48 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes) to ensure disappearance of hydroquinone.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, excess K₂CO₃) using a sintered glass funnel. Wash the filter cake with CHCl₃ (2 × 20 mL).
-
Combine the filtrate and washings.[4]
-
Crucial Step: Remove the solvent and excess 1,4-dichlorobutane under reduced pressure (rotary evaporation). High vacuum may be required to remove the dichlorobutane (bp 155°C) effectively.
-
-
Purification:
-
The crude residue is typically a solid.
-
Recrystallization: Recrystallize from hot ethanol or a chloroform/hexane mixture.
-
Alternative (Chromatography): If purity is low, perform silica gel flash chromatography eluting with 95% Hexanes / 5% Ethyl Acetate.
-
-
Yield:
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Expected yield: ~6.8 g (94%).
-
Target Melting Point: 78–79 °C.
-
Analytical Characterization (QC Standards)
Confirm structure and purity using the following spectroscopic signals.
| Method | Signal Assignment | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.82 (s, 4H) | Aromatic protons (symmetric singlet indicates para-substitution). |
| δ 3.94 (t, J=6.0 Hz, 4H) | O-CH ₂- protons adjacent to the ether oxygen. | |
| δ 3.62 (t, J=6.0 Hz, 4H) | Cl-CH ₂- protons adjacent to the chloride. | |
| δ 1.85-2.00 (m, 8H) | Central methylene protons (-CH₂-CH ₂-CH ₂-CH₂-). | |
| ¹³C NMR | δ 153.0 | Aromatic C-O (Ipso carbon). |
| δ 115.4 | Aromatic C-H. | |
| δ 67.5 | Ether carbon (-OC H₂-). | |
| δ 44.7 | Chloride carbon (-C H₂Cl). | |
| IR Spectroscopy | 1235, 1049 cm⁻¹ | C-O-C ether stretching vibrations. |
| 823 cm⁻¹ | Para-disubstituted benzene out-of-plane bending. |
Applications in Research & Development
Supramolecular Chemistry (Hydraphiles)
This compound is a primary spacer unit in the synthesis of hydraphiles —synthetic ion channels that span lipid bilayers.
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Workflow: The terminal chlorides react with secondary amines of macrocycles (e.g., diaza-18-crown-6) to form tris(macrocyclic) channels.
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Function: The lipophilic benzene core anchors the channel within the membrane, while the ether chains provide flexibility.
Pharmaceutical Intermediates
While distinct from the mono-ether intermediate used in Brexpiprazole (Rexulti) synthesis (which is 7-(4-chlorobutoxy)quinolin-2(1H)-one), the bis-ether represents a class of "dimeric" impurities or scaffolds investigated for multivalent drug design. Researchers must differentiate between the mono (CAS 2651-46-9) and bis (CAS 79520-80-2) forms during HPLC analysis of alkylation reactions.
Liquid Crystals & Polymers
The rigid rod-like structure of the central benzene ring flanked by flexible alkyl chains makes this molecule an excellent mesogen precursor for liquid crystalline polymers (LCPs).
Safety & Handling (SDS Summary)
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Hazards: Skin and eye irritant.[5][6] Potential alkylating agent (genotoxic hazard).
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Stable at room temperature, but keep away from strong oxidizing agents.
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Spill Response: Absorb with inert material (vermiculite); dispose of as halogenated organic waste.
References
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Synthesis & Characterization: Weber, M. E., et al. "The influence of aromatic residues in hydraphile spacer units: Assay by ion selective electrode methods and in bacteria." Journal of the American Chemical Society / PMC, 2006.
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General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CAS 79520-80-2".
-
Related Pharmaceutical Chemistry: Otsuka Pharmaceutical Co., Ltd.[4] "Process for the preparation of Brexpiprazole." World Intellectual Property Organization, WO2013162046.
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- 1. 79066-38-9_1,4-bis(4-acetoxybenzoyloxy)-benzeneCAS号:79066-38-9_1,4-bis(4-acetoxybenzoyloxy)-benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 3365-22-8_1,4-bis(4-ethenylphenyl)benzeneCAS号:3365-22-8_1,4-bis(4-ethenylphenyl)benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. The influence of aromatic residues in hydraphile spacer units: Assay by ion selective electrode methods and in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene - Google Patents [patents.google.com]
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